molecular formula C16H22Br2N2O3 B3029635 Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)- CAS No. 73220-00-5

Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-

Cat. No. B3029635
CAS RN: 73220-00-5
M. Wt: 450.2 g/mol
InChI Key: JCBGKPTVKBFSNZ-SNVBAGLBSA-N
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Description

The compound "Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-" is a benzamide derivative with potential applications in neuroscience, particularly as a ligand for dopamine D2 receptors. The presence of bromine, methoxy groups, and a pyrrolidinylmethyl side chain suggests a complex molecular structure that may interact selectively with neuroreceptors .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid. Challenges in the synthesis include decreased reactivity in pentasubstituted benzoates and difficulties in introducing fluorine onto ethyl side chains . The synthesis of the (S)-enantiomer of a similar compound has been achieved from corresponding benzoic acids, indicating that the synthesis of the (R)-enantiomer would follow a similar pathway but with attention to stereochemical control to ensure the production of the desired enantiomer .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with dopamine D2 receptors. The X-ray structure of a related compound confirmed the R stereochemistry and showed a conformation where the benzyl group is folded over the salicylamide moiety . This suggests that the molecular structure of the compound would also exhibit a specific conformation essential for its biological activity.

Chemical Reactions Analysis

Benzamide derivatives interact with dopamine D2 receptors, and their potency is influenced by the nature of their substituents. For instance, compounds with a 2,3-dimethoxy substitution pattern have shown high potency in inhibiting [3H]spiperone binding to D2 receptors . The introduction of halogens and methoxy groups can significantly affect the binding affinity and selectivity of these compounds towards the D2 receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens and methoxy groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The specific properties of "Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-" would need to be determined experimentally, but it is likely that the compound is relatively non-polar due to the presence of methoxy groups and has a moderate to high molecular weight due to the presence of bromine atoms .

Scientific Research Applications

Antipsychotic Potential

Benzamide, specifically (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, and its variants have shown promise as potential antipsychotic agents. Research indicates that these compounds are highly potent in both in vitro and in vivo studies. Notably, they exhibit a selective inhibition of the hyperactivity component of behavioral syndromes, suggesting a lower tendency to induce extrapyramidal side effects, which are common in many antipsychotic drugs (Högberg et al., 1990).

Synthesis for Radiolabeled Studies

A high-yield synthesis method for variants of benzamide, including (S)-BZM and (R)-BZM, has been developed. This synthesis is significant for the preparation of radiolabeled compounds, like (S)-123I-IBZM, used in receptor binding studies (Bobeldijk et al., 1990).

Dopamine D-2 Receptor Blockade

Studies have shown that substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, a class to which this benzamide belongs, are potent dopamine D-2 receptor antagonists. This feature is critical in the development of antipsychotic drugs, as dopamine D-2 receptor blockade is a key mechanism in mitigating psychotic symptoms (Högberg et al., 1991).

Development of Radioligands

The potent and selective nature of certain benzamide derivatives makes them suitable for developing radioligands. These radioligands can be used in various neuroimaging techniques, such as PET and SPECT, to study dopamine D2 receptor interactions and responses in the brain (Högberg, 1993).

Melanoma Cytotoxicity

Alkylating benzamide derivatives have shown potential in targeting melanoma cells. These compounds exhibit higher toxicity against melanoma cells compared to their parent molecules, suggesting a promising approach for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antineoplastic Properties

JS-38, a novel antineoplastic agent containing benzamide, has shown a unique pharmacologic property of accelerating bone-marrow cell formation. Its metabolic process involves acetylation and glucuronation, highlighting its potential in cancer treatment (Zhang et al., 2011).

Safety And Hazards

This compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting. For detailed safety and hazard information, one should refer to its Safety Data Sheet (SDS) .

properties

IUPAC Name

3,5-dibromo-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Br2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBGKPTVKBFSNZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223463
Record name Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-

CAS RN

73220-00-5
Record name Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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